molecular formula C13H14O B14627636 Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- CAS No. 57187-82-3

Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-

Cat. No.: B14627636
CAS No.: 57187-82-3
M. Wt: 186.25 g/mol
InChI Key: OCJKBBZTQDKYFM-UHFFFAOYSA-N
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Description

Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where the benzene ring is substituted with a 3-[(2-methyl-2-propenyl)oxy]-1-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- typically involves the reaction of benzene with 3-[(2-methyl-2-propenyl)oxy]-1-propyne under specific conditions. The reaction may require the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to ensure the successful synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production of Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- may involve large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the compound in high purity. The use of automated systems and precise monitoring of reaction parameters are essential to achieve consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties or its use as a precursor for pharmaceutical compounds.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2-methyl-2-propenyl)-: A similar compound with a different substitution pattern on the benzene ring.

    Methallylbenzene: Another derivative of benzene with a methallyl group attached.

    Phenylpropyne: A compound with a propyne group attached to the benzene ring.

Uniqueness

Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- is unique due to the presence of both an oxy and a propynyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

57187-82-3

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-(2-methylprop-2-enoxy)prop-1-ynylbenzene

InChI

InChI=1S/C13H14O/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,1,10-11H2,2H3

InChI Key

OCJKBBZTQDKYFM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCC#CC1=CC=CC=C1

Origin of Product

United States

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